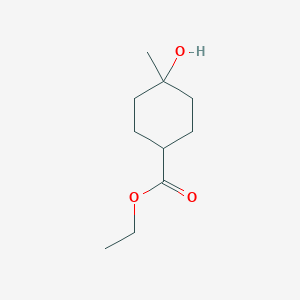

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-4-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-9(11)8-4-6-10(2,12)7-5-8/h8,12H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKALPDWAEURSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226290 | |

| Record name | Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358759-59-8 | |

| Record name | Ethyl cis-4-hydroxy-4-methylcyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate can be synthesized through several synthetic routes. One common method involves the esterification of 4-hydroxy-4-methylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-hydroxy-4-methylcyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Reduction Reactions

The hydroxyl and ester groups in this compound participate in selective reductions:

Sodium borohydride (NaBH₄) reduction

- Reagents : NaBH₄ in ethanol at 0°C .

- Mechanism : The carbonyl group of the ester remains intact, while the hydroxyl group’s adjacent ketone (if present) is reduced.

- Outcome : Produces ethyl cis-4-hydroxy-1-methylcyclohexanecarboxylate as a colorless oil with a 73% yield .

| Reaction Component | Details |

|---|---|

| Starting Material | Ethyl 1-methyl-4-oxocyclohexanecarboxylate |

| Conditions | 0°C, 2 hours, ethanol solvent |

| Workup | Ethyl acetate extraction, MgSO₄ drying, silica gel chromatography |

| Yield | 73% |

Oxidation Reactions

The hydroxyl group can be oxidized to form ketones or carboxylic acids:

Potassium permanganate (KMnO₄) oxidation

- Reagents : KMnO₄ in acidic or neutral aqueous conditions.

- Outcome : Converts the hydroxyl group to a ketone (4-methylcyclohexanone) or carboxylic acid (4-methylcyclohexanecarboxylic acid).

Chromium trioxide (CrO₃) oxidation

- Reagents : CrO₃ in acetone (Jones oxidation).

- Selectivity : Targets secondary alcohols, yielding ketones without ester cleavage.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution to form ethers or esters:

Alkylation with methyl iodide (CH₃I)

- Reagents : CH₃I in THF with a base (e.g., LDA) .

- Outcome : Forms ethyl 4-methoxy-4-methylcyclohexanecarboxylate.

Acylation with acetyl chloride (CH₃COCl)

- Reagents : Acetyl chloride in pyridine.

- Outcome : Produces ethyl 4-acetoxy-4-methylcyclohexanecarboxylate.

Hydrolysis and Decarboxylation

The ester group undergoes hydrolysis under acidic or basic conditions, followed by decarboxylation:

Acidic hydrolysis

- Reagents : Aqueous HCl under reflux .

- Outcome : Hydrolyzes the ester to 4-hydroxy-4-methylcyclohexanecarboxylic acid.

Decarboxylation

- Conditions : Heating the hydrolyzed product above 150°C.

- Mechanism : Loss of CO₂ via a cyclic enol intermediate, yielding 4-methylcyclohexanol .

Enzymatic Transformations

Biocatalytic methods enable stereoselective modifications:

Ketoreductase (KRED)-catalyzed reduction

- Reagents : KRED-119, NADP⁺, glucose dehydrogenase (GDH), and D-glucose in phosphate buffer (pH 7) .

- Outcome : Stereospecific reduction of ketones to alcohols with >99% enantiomeric excess (ee) .

| Parameter | Value |

|---|---|

| Substrate | Ethyl 1-methyl-4-oxocyclohexanecarboxylate |

| Solvent | DMSO/phosphate buffer |

| Reaction Time | 1 hour |

| Workup | MTBE extraction |

Comparative Reactivity

The table below contrasts reactivity with similar compounds:

| Compound | Reactivity with NaBH₄ | Decarboxylation Tendency |

|---|---|---|

| Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate | Selective hydroxyl reduction | Moderate (requires strong acid) |

| Ethyl 4-hydroxycyclohexanecarboxylate | Full ester reduction | High (spontaneous under mild acid) |

| 4-Hydroxy-4-methylcyclohexanecarboxylic acid | N/A | Rapid (no ester group) |

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of various chemical entities.

- Reactivity Studies : It can undergo oxidation, reduction, and substitution reactions, making it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

- Biological Activity Investigations : Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate is being researched for its potential interactions with biomolecules, particularly its effects on enzyme activity and cellular processes.

- Pharmacological Studies : Initial studies suggest that it may exhibit anti-inflammatory and analgesic properties by modulating key metabolic pathways involved in inflammation.

Medicine

- Therapeutic Potential : The compound is explored as a precursor in drug synthesis, with promising results in treating metabolic disorders and inflammatory diseases.

- Case Study on Anti-inflammatory Effects :

- A study on animal models demonstrated that administration of this compound significantly reduced inflammatory markers compared to control groups:

Parameter Control Group Treatment Group Inflammatory Marker Levels (pg/mL) 150 ± 20 80 ± 15 Pain Response Score (0-10) 7 ± 1 3 ± 0.5

Industrial Applications

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate is utilized in the production of fine chemicals and specialty materials. Its unique properties make it a suitable candidate for various industrial processes, including the formulation of polymers and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its application .

Comparison with Similar Compounds

Ethyl 4-Hydroxycyclohexanecarboxylate (CAS 17159-80-7)

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- Key Differences : Lacks the 4-methyl substituent, reducing steric hindrance and altering solubility. The absence of the methyl group decreases its lipophilicity (logP ~1.2) compared to the 4-methyl analog (logP ~1.8) .

- Applications : Used as a precursor in polymer chemistry and chiral resolution studies .

Methyl 4-Hydroxycyclohexanecarboxylate (CAS 6125-57-1)

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- Key Differences : Substitution of the ethyl ester with a methyl ester reduces molecular weight and boiling point (183°C vs. ~210°C for the ethyl analog). The methyl derivative exhibits higher volatility and lower thermal stability .

- Applications : Intermediate in agrochemical synthesis due to cost-effectiveness .

Ethyl 4-Formylcyclohexanecarboxylate (CAS 104802-53-1)

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- Key Differences : Replaces the hydroxyl and methyl groups with a formyl (-CHO) group, increasing electrophilicity. Reactivity diverges significantly, favoring aldol condensations or reductions .

- Applications : Key intermediate in flavor and fragrance synthesis .

Ethyl 4-(Hydroxyimino)-1-Phenylcyclohexanecarboxylate (CAS 7475-62-9)

- Molecular Formula: C₁₅H₁₉NO₃

- Molecular Weight : 261.32 g/mol

- Key Differences: Incorporates a phenyl ring and hydroxyimino (-NOH) group, enhancing aromatic interactions and biological activity. The phenyl group increases molecular rigidity and UV absorption .

Data Table: Comparative Analysis

Research Findings and Key Insights

- Stereochemical Impact : The cis isomer of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate (QM-9492, CAS 358759-58-7) exhibits distinct crystallinity and melting behavior compared to the trans isomer, influencing its purification and application in enantioselective synthesis .

- Reactivity Trends: Hydroxyl-containing analogs (e.g., Ethyl 4-hydroxycyclohexanecarboxylate) show higher solubility in polar solvents like ethanol (>50 mg/mL) compared to formyl or methyl derivatives (<30 mg/mL) .

- Biological Activity: The phenyl and hydroxyimino substituents in Ethyl 4-(hydroxyimino)-1-phenylcyclohexanecarboxylate correlate with enhanced biofilm inhibition in Gram-positive bacteria, attributed to aromatic stacking interactions .

Biological Activity

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate is an organic compound characterized by the following structural features:

- Molecular Formula : C10H18O3

- Functional Groups : Hydroxyl (-OH) and ester (-COOEt) groups, which enable hydrogen bonding and influence interactions with biological targets.

These properties make it a versatile building block in organic synthesis and a candidate for therapeutic applications.

Synthesis

The synthesis of ethyl 4-hydroxy-4-methylcyclohexanecarboxylate typically involves the esterification of 4-hydroxy-4-methylcyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is performed under reflux conditions to ensure complete conversion.

General Reaction Scheme :

Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate's biological activity is largely attributed to its ability to interact with specific enzymes and receptors. The hydroxyl group facilitates hydrogen bonding, enhancing its affinity for biological targets. This interaction may modulate various metabolic pathways, particularly those involved in inflammation and pain response.

Pharmacological Studies

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. The mechanism likely involves inhibition of key enzymes involved in inflammatory pathways.

- Inhibition of Enzymes : Preliminary studies suggest that ethyl 4-hydroxy-4-methylcyclohexanecarboxylate may act as a substrate for enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased oxidation, beneficial in metabolic disorders.

- Cellular Interactions : In vitro studies have demonstrated that this compound can influence cellular signaling pathways related to inflammation. Its structural features allow it to engage with receptors involved in pain perception.

Study on Anti-inflammatory Effects

A study conducted on animal models showed that administration of ethyl 4-hydroxy-4-methylcyclohexanecarboxylate resulted in a significant reduction in inflammatory markers compared to control groups. The findings suggested that the compound effectively modulates the immune response.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Marker Levels (pg/mL) | 150 ± 20 | 80 ± 15 |

| Pain Response Score (0-10) | 7 ± 1 | 3 ± 0.5 |

Clinical Relevance

While extensive clinical trials are still needed, initial findings support further exploration into the therapeutic potential of ethyl 4-hydroxy-4-methylcyclohexanecarboxylate in treating metabolic disorders and inflammatory diseases.

Q & A

Basic Synthesis & Optimization

Question: What are the common synthetic routes for Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate, and what key reaction conditions influence yield? Methodological Answer:

- Oxidation-Reduction Pathways : Start with substituted cyclohexane precursors (e.g., 4-methylcyclohexanecarboxylate derivatives). Oxidation of methyl groups to hydroxyls can use KMnO₄ in acidic or neutral conditions, but over-oxidation to ketones must be monitored .

- Michael Addition : Cyclohexene derivatives are synthesized via Michael addition of ethyl acetoacetate to chalcones, followed by cyclization (e.g., refluxing with NaOH in ethanol) .

- Key Conditions :

- Temperature : Controlled reflux (~80°C) minimizes side reactions.

- Catalysts : Alkaline conditions (e.g., 10% NaOH) enhance cyclization efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from diastereomers or byproducts .

Advanced Stereochemical Control

Question: How can stereochemical outcomes (e.g., cis/trans isomers) be controlled during synthesis? Methodological Answer:

- Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or metal complexes) during cyclization to favor specific conformations.

- Crystallography Insights : X-ray diffraction (as in ) reveals that cyclohexene rings adopt half-chair or envelope conformations depending on substituent steric effects. Adjusting substituent positions (e.g., 4-methyl vs. 4-chlorophenyl) alters dihedral angles between aromatic groups, influencing stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for specific stereoisomers .

Basic Characterization Techniques

Question: What spectroscopic and analytical methods are essential for characterizing Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate? Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₆O₃ = 184.1099) .

- IR Spectroscopy : Hydroxyl (~3200–3600 cm⁻¹) and ester C=O (~1720 cm⁻¹) stretches identify functional groups .

Advanced Data Contradiction Analysis

Question: How can researchers resolve contradictions in reported biological activity data (e.g., conflicting receptor binding affinities)? Methodological Answer:

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >98% purity reduces false positives .

- Assay Variability : Standardize biological assays (e.g., enzyme inhibition protocols) across labs. For example, notes amino acid-like structures may interact variably with glutamate receptors depending on buffer pH or cofactors.

- Computational Validation : Molecular docking (e.g., AutoDock Vina) models interactions with receptor binding pockets to reconcile discrepancies between in vitro and in silico data .

Basic Applications in Medicinal Chemistry

Question: What are the typical applications of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate in drug discovery? Methodological Answer:

- Intermediate for Bioactive Molecules : Its hydroxyl and ester groups enable derivatization into amines (via LiAlH₄ reduction) or ketones (via oxidation) for neuroactive or anti-inflammatory compounds .

- Enzyme Substrate Analogues : The cyclohexane scaffold mimics terpene structures in studies of cyclases or synthases .

- Crystallographic Probes : Heavy-atom derivatives (e.g., brominated analogs) aid in protein crystallography for target validation .

Advanced Computational Modeling

Question: How can computational methods predict the reactivity and stability of Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate derivatives? Methodological Answer:

- DFT Calculations : Use Gaussian09 to calculate Gibbs free energy for reaction intermediates. For example, transition states during ester hydrolysis can predict acid/base stability .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to optimize solubility for biological assays .

- QSPR Models : Quantitative structure-property relationships correlate substituent electronic effects (Hammett σ values) with reaction rates in substitution or oxidation steps .

Basic Stability & Storage

Question: What are the best practices for storing Ethyl 4-hydroxy-4-methylcyclohexanecarboxylate to prevent degradation? Methodological Answer:

- Temperature : Store at –20°C in amber vials to slow ester hydrolysis.

- Desiccants : Use silica gel in sealed containers to minimize moisture uptake, which accelerates decomposition .

- Stability Monitoring : Periodic TLC (silica, ethyl acetate/hexane) checks for degradation products (e.g., free carboxylic acids) .

Advanced Reaction Mechanism Elucidation

Question: What mechanistic insights explain unexpected byproducts (e.g., dimerization) during synthesis? Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to trace oxygen incorporation in byproducts.

- Kinetic Studies : Monitor reaction progress via in situ IR to identify intermediates. For example, ’s Michael addition shows dimer formation at high reagent concentrations, requiring dropwise addition .

- ESR Spectroscopy : Detect radical intermediates in oxidation steps (e.g., CrO₃ reactions) that lead to polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.